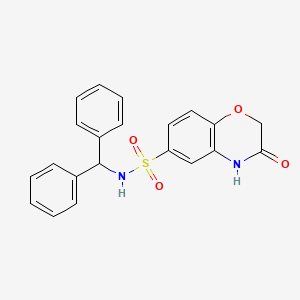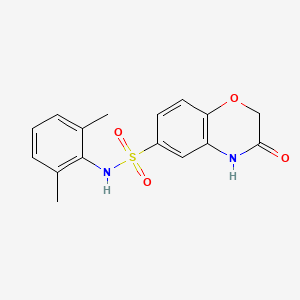
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Descripción general
Descripción
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as DBZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBZ belongs to the class of benzoxazines, which are heterocyclic compounds that possess a benzene ring fused with an oxazine ring.
Aplicaciones Científicas De Investigación
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the generation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to exhibit anticancer activity by inhibiting the Notch signaling pathway, which is involved in cell proliferation and differentiation. Additionally, this compound has been studied for its potential use in the treatment of viral infections, such as HIV and dengue fever.
Mecanismo De Acción
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide exerts its pharmacological effects by inhibiting the activity of gamma-secretase and the Notch signaling pathway. Gamma-secretase is a transmembrane protease complex that cleaves APP to generate beta-amyloid peptides. This compound binds to the active site of gamma-secretase and prevents the cleavage of APP, thereby reducing the production of beta-amyloid peptides. The Notch signaling pathway is involved in cell proliferation and differentiation. This compound inhibits the activation of Notch receptors by preventing the cleavage of Notch proteins, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of beta-amyloid peptides in vitro and in vivo, which makes it a potential therapeutic agent for the treatment of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, which makes it a potential anticancer agent. Additionally, this compound has been shown to inhibit the replication of HIV and dengue virus, which makes it a potential antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent pharmacological effects at low concentrations, which makes it a useful tool for studying the Notch signaling pathway and gamma-secretase activity. However, this compound also has some limitations. It is a relatively small molecule that may not be suitable for targeting protein-protein interactions. Additionally, this compound has been shown to exhibit off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. One direction is to improve the specificity of this compound for gamma-secretase and the Notch signaling pathway. This could be achieved by modifying the chemical structure of this compound or by developing new compounds that target these pathways. Another direction is to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of Alzheimer's disease, cancer, and viral infections. Finally, further research is needed to elucidate the off-target effects of this compound and to develop strategies to minimize these effects.
Propiedades
IUPAC Name |
N-benzhydryl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-20-14-27-19-12-11-17(13-18(19)22-20)28(25,26)23-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21,23H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXFPZRVGUFSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-diethoxybenzyl)-6-(4-fluorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4304472.png)
![1-(5-chloro-2-methoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}pyrazolidine-3,5-dione](/img/structure/B4304484.png)
![3a,9b-dimethyl-1-(2-phenylethyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B4304492.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-pyrrolidin-1-ylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4304523.png)

![ethyl 4,5-dimethyl-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B4304541.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4304555.png)
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4304562.png)
![N-[2-(4-chlorophenyl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4304571.png)
![4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B4304577.png)
![2-(1-adamantyl)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4304586.png)
![4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4304592.png)